Mcl1-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mcl1-IN-12 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a critical role in cell survival by inhibiting apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
化学反应分析
Mcl1-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Mcl1-IN-12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationship (SAR) of MCL-1 inhibitors.
Biology: It helps in understanding the role of MCL-1 in cell survival and apoptosis.
Industry: It is used in drug discovery and development processes to identify and optimize new MCL-1 inhibitors.
作用机制
Mcl1-IN-12 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates the mitochondrial apoptotic pathway, leading to cell apoptosis . The molecular targets involved include the BH3 domain of MCL-1, which interacts with the pro-apoptotic proteins to regulate apoptosis .
相似化合物的比较
Mcl1-IN-12 is unique compared to other MCL-1 inhibitors due to its high selectivity and potency. Similar compounds include:
AMG-176: Another potent MCL-1 inhibitor identified through HTS and structure-based design.
Venetoclax: A BCL-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective MCL-1 inhibitor that has demonstrated preclinical activity against various cancers.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
属性
分子式 |
C45H46N4O6S2 |
---|---|
分子量 |
803.0 g/mol |
IUPAC 名称 |
N-[4-[[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylcarbamoyl]phenyl]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C45H46N4O6S2/c1-29-26-38-39(45(5,6)23-22-44(38,3)4)28-37(29)30(2)31-12-14-32(15-13-31)42(50)47-34-18-16-33(17-19-34)43(51)48-57(54,55)36-20-21-40(41(27-36)49(52)53)46-24-25-56-35-10-8-7-9-11-35/h7-21,26-28,46H,2,22-25H2,1,3-6H3,(H,47,50)(H,48,51) |
InChI 键 |
PVBCFXWUROOQLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCCSC6=CC=CC=C6)[N+](=O)[O-])C(CCC2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。